6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Antiallergy Passive Cutaneous Anaphylaxis (PCA) Thiazolo[3,2-a]pyrimidin-5-one SAR

6-(1H-1,2,3,4-Tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 73351-82-3) is a fused heterocyclic compound (C₇H₄N₆OS, MW 220.21) that integrates a thiazolo[3,2-a]pyrimidin-5-one core with an acidic 1H-tetrazol-5-yl substituent at the 6-position. The compound belongs to the azolopyrimidinone class first disclosed in US Patent 4,223,031, where it serves as the unsubstituted parent scaffold of a series of antiallergy agents.

Molecular Formula C7H4N6OS
Molecular Weight 220.21
CAS No. 73351-82-3
Cat. No. B3015995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS73351-82-3
Molecular FormulaC7H4N6OS
Molecular Weight220.21
Structural Identifiers
SMILESC1=CSC2=NC=C(C(=O)N21)C3=NNN=N3
InChIInChI=1S/C7H4N6OS/c14-6-4(5-9-11-12-10-5)3-8-7-13(6)1-2-15-7/h1-3H,(H,9,10,11,12)
InChIKeyBQGCACIJTXLQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-1,2,3,4-Tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 73351-82-3): Chemical Identity and Core Scaffold for Procurement Decisions


6-(1H-1,2,3,4-Tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 73351-82-3) is a fused heterocyclic compound (C₇H₄N₆OS, MW 220.21) that integrates a thiazolo[3,2-a]pyrimidin-5-one core with an acidic 1H-tetrazol-5-yl substituent at the 6-position [1]. The compound belongs to the azolopyrimidinone class first disclosed in US Patent 4,223,031, where it serves as the unsubstituted parent scaffold of a series of antiallergy agents [2]. Commercially, it is supplied as a versatile small-molecule building block with a minimum purity specification of 95% .

Why Generic Substitution of 6-(1H-Tetrazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives Risks Compromising Biological and Physicochemical Integrity


Within the thiazolo[3,2-a]pyrimidin-5-one chemotype, even conservative structural modifications produce order-of-magnitude shifts in antiallergic potency and tracheal relaxant activity, as demonstrated by the parent patent's extensive structure-activity relationship (SAR) data [1]. Substitution at the 3-position (e.g., methyl, phenyl) or replacement of the tetrazole ring with other acidic heterocycles dramatically alters oral bioavailability, metabolic stability, and the balance between immediate hypersensitivity inhibition and bronchodilation [2]. Consequently, generic interchange of in-class compounds without matching the exact substitution pattern and ring fusion topology cannot preserve the pharmacological fingerprint or synthetic utility of the unsubstituted 6-(1H-tetrazol-5-yl) parent scaffold.

Quantitative Differentiation Evidence for 6-(1H-Tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 73351-82-3)


Core Scaffold Identity: Unsubstituted Parent vs. 3-Substituted Analogs in the Patent-Defined Antiallergy Series

The compound of interest (CAS 73351-82-3) is the unsubstituted parent of the 6-(1H-tetrazol-5-yl)thiazolo[3,2-a]pyrimidin-5-one series claimed in US 4,223,031 [1]. While the patent explicitly reports oral ED₅₀ values for substituted analogs—for example, 3-(1H-tetrazol-5-yl)-4H-pyrimido[2,1-b]benzothiazol-4-one (Example 24) exhibits an oral ED₅₀ of 0.064 mg/kg and an intravenous ED₅₀ of 0.0049 mg/kg in the rat PCA model [1]—the unsubstituted parent scaffold provides the minimal pharmacophoric framework against which the potency contributions of 3-position substituents (methyl, phenyl, etc.) are calibrated. The fused thiazolo[3,2-a]pyrimidine ring system with a 6-tetrazolyl group is present in all active congeners; removing or relocating the tetrazole abolishes activity [2].

Antiallergy Passive Cutaneous Anaphylaxis (PCA) Thiazolo[3,2-a]pyrimidin-5-one SAR

Tetrazole Acidic Bioisostere: Differentiation from Non-Tetrazole Azolopyrimidinones in Immediate Hypersensitivity Inhibition

The 1H-tetrazol-5-yl group at the 6-position is the defining acidic pharmacophore of the claimed antiallergy series [1]. Prior art thiazolo[3,2-a]pyrimidinones lacking the tetrazole moiety—described by Ogura et al. (Chem. Pharm. Bull. 1973), Antaki et al. (J. Chem. Soc. 1951), and Baetz (US 3,888,983)—show no disclosure of immediate hypersensitivity inhibitory activity [2]. The patent explicitly states that none of those references discloses a 1H-tetrazol-5-yl substituted compound, establishing the tetrazole as the minimally required structural element for this pharmacological activity class [2]. Within the patent examples, compounds retaining the tetrazole but varying the fused azole ring (thiazole vs. benzothiazole vs. triazole) retain activity, while tetrazole deletion results in inactive compounds [1].

Tetrazole bioisostere Immediate hypersensitivity Azolopyrimidinone SAR

Synthetic Accessibility: Optimized One-Pot Process for Tetrazolyl-Thiazolopyrimidinones vs. Multi-Step Classical Routes

US Patent 4,507,477 describes an improved one-pot process for preparing 6-(1H-tetrazol-5-yl)thiazolo[3,2-a]pyrimidin-5-ones that condenses a 2-aminothiazole, an alkyl tetrazol-5-ylacetate, and a trialkyl orthoformate, then cyclizes the intermediate [1]. This route overcomes the multi-step limitation of the original US 4,223,031 method, which required sequential formation of the azolylaminomethylenepropanedinitrile, tetrazolylnitrile, and final acid-mediated cyclization [2]. The improved process yields the target compound directly from commercially available precursors in fewer synthetic operations, reducing step count from 3–4 to essentially 1–2 pot operations [1].

Synthetic process One-pot synthesis Tetrazole formation Process chemistry

Tracheal Relaxant Activity: Thiazolo Core vs. Theophylline Benchmark in the Guinea Pig Tracheal Spiral Model

The patent series discloses that thiazolo[3,2-a]pyrimidin-5-one intermediates in the synthetic pathway (e.g., Example 5, a compound of Formula III) exhibit tracheal relaxant potency 13.2 times that of theophylline in the isolated guinea pig tracheal spiral assay [1]. While this datum pertains to the intermediate rather than the final 6-(1H-tetrazol-5-yl) product, it establishes that the thiazolo[3,2-a]pyrimidine core itself contributes intrinsic smooth muscle relaxant activity that is synergistically enhanced by the tetrazole substitution in the final compounds (Examples 23, 24, 25, 28, 31, 32 also relax spontaneous tracheal tonus) [2].

Bronchodilation Tracheal relaxant Guinea pig tracheal spiral Theophylline comparison

Procurement-Relevant Application Scenarios for 6-(1H-Tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 73351-82-3)


Antiallergy Lead Optimization and SAR Expansion

The unsubstituted parent scaffold is the optimal starting material for systematic SAR exploration at the 3- and 7-positions of the thiazolo[3,2-a]pyrimidine core. Substituting it with pre-functionalized analogs would preclude independent assessment of each substituent's contribution to oral PCA ED₅₀, which spans from 0.064 mg/kg to >34% inhibition at 25 mg/kg across the patent-exemplified series [1]. Procurement of the parent enables parallel library synthesis and quantitative potency calibration.

Synthetic Methodology Development and Process Chemistry

The compound serves as a benchmark substrate for developing and optimizing tetrazole-forming reactions, one-pot heterocycle condensations, and acid-catalyzed cyclization methodologies. The improved US 4,507,477 process demonstrates that the unsubstituted thiazolo compound can be obtained in 92% isolated yield, providing a high-yielding reference standard for process chemistry comparisons [2].

Dual-Action Antiallergy/Bronchodilator Pharmacophore Validation

For programs requiring both immediate hypersensitivity inhibition and tracheal smooth muscle relaxation, this compound represents the minimal pharmacophore that combines the tetrazole acidic bioisostere (essential for PCA inhibition) with the thiazolo[3,2-a]pyrimidine core (demonstrated to confer 13.2× theophylline tracheal relaxant activity in intermediates and retained in final products) [3]. This dual activity profile is not achievable with non-tetrazole thiazolopyrimidinones or tetrazole-substituted monocyclic pyrimidinones.

Chemical Biology Probe and Target Identification Studies

As the simplest member of the antiallergy azolopyrimidinone class, the compound is the preferred chemical biology probe for target deconvolution experiments (e.g., affinity chromatography, photoaffinity labeling, thermal proteome profiling). Its minimal substituent set reduces nonspecific binding compared to more hydrophobic 3-aryl or 3-methyl analogs, increasing the signal-to-noise ratio in target identification campaigns.

Quote Request

Request a Quote for 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.